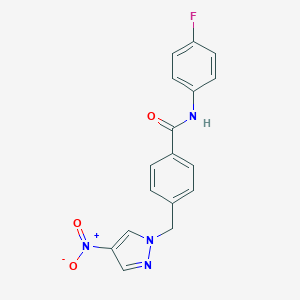methanone](/img/structure/B213901.png)
[2-(2-Methoxyphenyl)-4-quinolyl](morpholino)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(2-Methoxyphenyl)-4-quinolyl](morpholino)methanone, commonly known as MMQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMQ is a quinoline derivative that possesses a unique chemical structure, making it an interesting target for drug development.
作用机制
The mechanism of action of MMQ involves the inhibition of several enzymes and proteins that play a crucial role in the development and progression of various diseases. MMQ inhibits the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that cause inflammation. MMQ also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the death of cancer cells. MMQ has also been shown to inhibit the activity of HIV-1 integrase, which is responsible for the integration of the viral DNA into the host genome.
Biochemical and Physiological Effects:
MMQ has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. MMQ has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, MMQ has been shown to inhibit the formation of beta-amyloid protein, which is responsible for the development of Alzheimer's disease.
实验室实验的优点和局限性
One of the major advantages of MMQ is its ability to inhibit the activity of several enzymes and proteins that play a crucial role in the development and progression of various diseases. This makes MMQ a potential candidate for drug development. However, one of the major limitations of MMQ is its low solubility in water, which makes it difficult to administer in vivo.
未来方向
There are several future directions for research on MMQ. One of the major areas of research is the development of MMQ derivatives that exhibit better solubility in water. Another area of research is the investigation of the potential of MMQ in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to investigate the safety and efficacy of MMQ in clinical trials.
合成方法
The synthesis of MMQ involves the reaction of 2-amino-3-methoxybenzoic acid with 2-chloro-4-methoxyquinoline in the presence of triethylamine to obtain 2-(2-methoxyphenyl)-4-quinolylmethanol. The subsequent reaction of this intermediate with morpholine and paraformaldehyde in the presence of acetic acid yields [2-(2-Methoxyphenyl)-4-quinolyl](morpholino)methanone.
科学研究应用
MMQ has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. MMQ has also been shown to have potential in the treatment of Alzheimer's disease, as it inhibits the formation of beta-amyloid protein, which is responsible for the development of Alzheimer's disease.
属性
产品名称 |
[2-(2-Methoxyphenyl)-4-quinolyl](morpholino)methanone |
|---|---|
分子式 |
C21H20N2O3 |
分子量 |
348.4 g/mol |
IUPAC 名称 |
[2-(2-methoxyphenyl)quinolin-4-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C21H20N2O3/c1-25-20-9-5-3-7-16(20)19-14-17(15-6-2-4-8-18(15)22-19)21(24)23-10-12-26-13-11-23/h2-9,14H,10-13H2,1H3 |
InChI 键 |
KSMVFWOUIFGDMB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCOCC4 |
规范 SMILES |
COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4,5-dimethoxy-2-({[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate](/img/structure/B213818.png)



![methyl 3-({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate](/img/structure/B213829.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B213830.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)-2-furamide](/img/structure/B213832.png)

![2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B213834.png)

![1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B213836.png)
![1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B213839.png)

![N-(2-chlorophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213842.png)